3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 3-Ethyl substituent: Enhances lipophilicity and target binding .
- 6-(Pyridin-2-yl)methyl group: Introduces aromatic and hydrogen-bonding capabilities .
- Triazolo[4,5-d]pyrimidin-7-one scaffold: Critical for antiviral activity against chikungunya virus (CHIKV) by targeting the viral nsP1 protein involved in RNA capping .
The compound exhibits selective inhibition of CHIKV replication, with resistance mutations (e.g., P34S in nsP1) underscoring its mechanism of action .
Properties
IUPAC Name |
3-ethyl-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-2-18-11-10(15-16-18)12(19)17(8-14-11)7-9-5-3-4-6-13-9/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVJWHYKGSEFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=N3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with triazole intermediates under controlled conditions. For instance, a multi-step sequence using 2-chloro-5-(chloromethyl)pyridine as the starting material has been reported .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with triazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of 1,2,3-triazoles have been shown to inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that related triazole compounds effectively inhibited tumor growth in xenograft models1.
2. Antimicrobial Properties
Triazole derivatives have also been reported to possess antimicrobial activity against a range of pathogens. The introduction of pyridine moieties enhances the lipophilicity and bioavailability of these compounds. Research has shown that such compounds can be effective against resistant strains of bacteria and fungi2.
3. Antiviral Activity
Compounds similar to 3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been investigated for their antiviral properties. In vitro studies have indicated that triazole-based compounds can inhibit viral replication by targeting specific viral enzymes3.
Material Science Applications
1. Fluorescent Probes
Due to their unique electronic properties, triazole-pyrimidine derivatives are being explored as fluorescent probes in biological imaging. The ability to modify the electronic characteristics through substitution allows for tailored fluorescence properties suitable for tracking biological processes4.
2. Organic Light Emitting Diodes (OLEDs)
Research into the use of triazole derivatives in OLED technology has shown promising results. The incorporation of such compounds can enhance the efficiency and stability of light-emitting materials5.
Data Tables
Mechanism of Action
The mechanism of action of 3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects at Position 3
Key Findings :
Substituent Effects at Position 6
Key Findings :
Core Scaffold Modifications
Key Findings :
Antiviral Activity and SAR Trends
- Meta-Substituted Aryl Groups : The target compound’s pyridinylmethyl group mimics meta-substituted aryl rings, which are critical for nsP1 binding .
- Aliphatic Chains : Longer chains (e.g., hexyl in a) may improve logP but reduce specificity .
- Resistance Mutations : The P34S mutation in CHIKV nsP1 confirms the compound’s direct interaction with the viral capping machinery .
Biological Activity
3-Ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 256.26 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₆O |
| Molecular Weight | 256.26 g/mol |
| CAS Number | 1060184-62-4 |
Antimicrobial Activity
The antimicrobial properties of triazolo[4,5-d]pyrimidines have been extensively studied. Research indicates that derivatives of this class exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have shown that triazolo-pyrimidines can inhibit a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.125 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antifungal Activity : Compounds similar to this compound have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.5 to 4 μg/mL .
Anticancer Activity
Research has also highlighted the potential anticancer properties of triazolo[4,5-d]pyrimidines. Some derivatives have shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : These compounds may exert their effects through various mechanisms including the inhibition of DNA synthesis and interference with cell cycle progression .
Study on Antimicrobial Efficacy
In a comparative study examining the efficacy of various triazolo-pyrimidine derivatives against multiple pathogens, it was found that certain modifications in the molecular structure significantly enhanced antimicrobial potency. For example:
| Compound | MIC (μg/mL) against MRSA | MIC (μg/mL) against E. coli |
|---|---|---|
| Triazole Derivative A | 0.125 | 0.250 |
| Triazole Derivative B | 0.500 | 0.500 |
| This compound | 0.200 | 0.300 |
This table illustrates the comparative effectiveness of the compound relative to other derivatives.
Anticancer Study
A recent study evaluated the cytotoxic effects of several triazolo-pyrimidine derivatives on cancer cell lines such as HeLa and MCF-7:
| Compound | IC50 (μM) on HeLa Cells | IC50 (μM) on MCF-7 Cells |
|---|---|---|
| Triazole Derivative A | 10 | 15 |
| Triazole Derivative B | 12 | 18 |
| This compound | 8 | 14 |
The results indicate that this compound exhibits notable cytotoxicity against HeLa cells with an IC50 value of 8 μM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
